Home > Products > Screening Compounds P121792 > 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine
1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine - 6035-77-4

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine

Catalog Number: EVT-5332885
CAS Number: 6035-77-4
Molecular Formula: C25H35N3
Molecular Weight: 377.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Given its structural similarity to well-characterized dopamine transporter (DAT) ligands like GBR 12909 and GBR 12935, 1-(1-benzyl-4-piperidinyl)-4-(3-phenylpropyl)piperazine likely possesses significant affinity for the DAT. The DAT plays a crucial role in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft. [, , , , , , , , ]

1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine (GBR 12935)

Compound Description: GBR 12935 is a dopamine transporter (DAT) specific compound. It is known for its high affinity for the DAT and its ability to inhibit dopamine uptake. Research has focused on modifying GBR 12935 to develop potential therapeutic agents for cocaine abuse. [, , ]

Relevance: GBR 12935 shares a very similar structure with the target compound, 1-(1-benzyl-4-piperidinyl)-4-(3-phenylpropyl)piperazine. Both compounds possess a piperazine ring with a 3-phenylpropyl substituent at one nitrogen atom. The key difference lies in the substituent on the other nitrogen atom: GBR 12935 has a 2-(diphenylmethoxy)ethyl group, while the target compound features a 1-benzyl-4-piperidinyl group. [, , ]

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909)

4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-trifluoromethyl-benzyl)-piperidine (TB-1-099)

Compound Description: TB-1-099 is a compound that exhibits partial inhibition of serotonin transporter (SERT) binding. It has been shown to allosterically modulate SERT binding and function. []

Relevance: TB-1-099 is structurally similar to 1-(1-benzyl-4-piperidinyl)-4-(3-phenylpropyl)piperazine, featuring a piperidine ring instead of a piperazine ring. Both compounds share the 2-[bis(4-fluorophenyl)methoxy]ethyl substituent. Additionally, TB-1-099 possesses a 2-trifluoromethylbenzyl group attached to the piperidine nitrogen, while the target compound has a 4-(3-phenylpropyl)piperazinyl substituent at the equivalent position. These structural similarities contribute to their shared affinity for monoamine transporters, albeit with different selectivity profiles. []

4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine

Compound Description: This compound is a potent dopamine transporter (DAT) specific compound. It serves as a basis for developing a series of substituted N-benzyl analogues, with modifications focusing on the N-benzyl moiety to explore structure-activity relationships and enhance DAT affinity. []

Relevance: This compound can be considered a simplified version of both the target compound, 1-(1-benzyl-4-piperidinyl)-4-(3-phenylpropyl)piperazine, and GBR 12935. It shares the core structure of a piperidine ring with a 2-(diphenylmethoxy)ethyl substituent, as seen in GBR 12935, and a benzyl group on the piperidine nitrogen, similar to the target compound. The key difference lies in the absence of the 3-phenylpropyl chain on the piperidine nitrogen in this compound compared to both GBR 12935 and the target compound. This structural simplification helps researchers isolate the effects of the N-benzyl modifications on DAT affinity. []

1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d)

Compound Description: Compound 6d exhibits potent and selective inhibition of acetylcholinesterase (AChE). It effectively raises acetylcholine (ACh) levels in the mouse forebrain and increases extracellular ACh levels in rats, indicating its potential as a treatment for Alzheimer's disease. []

Relevance: While Compound 6d differs significantly in its structure from 1-(1-benzyl-4-piperidinyl)-4-(3-phenylpropyl)piperazine, it's worth noting as it belongs to the same broader research area of exploring central nervous system-active compounds containing piperidine moieties. This compound's inclusion highlights the diversity of pharmacological activities achievable by modifying and incorporating piperidine rings into different chemical scaffolds. []

Overview

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is a complex organic compound classified as a piperazine derivative. This class of compounds is recognized for its diverse pharmacological activities, making them significant in medicinal chemistry and drug development. The compound is characterized by its unique molecular structure, which combines elements of both benzylpiperidine and phenylpropylpiperazine, potentially leading to unique biological effects and therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine typically involves several key steps:

  • Formation of the Piperidine Ring: This initial step often starts with a benzylpiperidine precursor.
  • Alkylation: The introduction of the phenylpropyl group is achieved through alkylation reactions, which can involve various alkylating agents.
  • Coupling Reactions: Coupling agents are used to link the two piperidine rings, resulting in the final compound.

Technical Details

In industrial settings, the production may be optimized by controlling reaction conditions such as temperature and pressure, employing specific catalysts to enhance yield, and utilizing purification techniques like crystallization or chromatography .

Molecular Structure Analysis

Structure

The molecular formula of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine is C25H35N3C_{25}H_{35}N_3. The compound features a piperazine core substituted with a benzyl group at one nitrogen and a phenylpropyl group at another nitrogen.

Data

  • CAS Number: 6035-77-4
  • Molecular Weight: 393.57 g/mol
  • InChI: InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2.
Chemical Reactions Analysis

Types of Reactions

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine can engage in various chemical reactions:

  • Oxidation: This can introduce functional groups such as hydroxyl or carbonyl groups.
  • Reduction: Reducing agents may modify the compound's structure by converting certain functional groups into amines or alcohols.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Potassium permanganate and hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride.

The choice of solvent can also impact the reaction outcomes, with options including ethanol, methanol, or dichloromethane .

Mechanism of Action

The mechanism of action for 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine likely involves interactions with specific molecular targets such as neurotransmitter receptors in the brain. These interactions may lead to modulation of signaling pathways associated with various neurological functions. The compound may act as an agonist or antagonist depending on its binding affinity and selectivity for different receptor subtypes .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties like boiling point and melting point are not extensively documented, the compound has a calculated density that can influence its behavior in solution.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: 393.57 g/mol
  • LogP (Partition Coefficient): 1.76, indicating moderate lipophilicity which can affect bioavailability and distribution in biological systems .
Applications

The scientific applications of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenypropyl)piperazine are diverse:

  1. Chemistry: It serves as a building block for synthesizing more complex molecules.
  2. Biology: Researchers study its interactions with biological systems to understand its pharmacological potential.
  3. Medicine: The compound shows promise in potential therapeutic uses, particularly in treating neurological disorders due to its interaction with sigma receptors and other neurotransmitter systems .
  4. Industry: It is utilized in the synthesis of other valuable compounds within pharmaceutical development .

This comprehensive analysis highlights the significance of 1-(1-Benzylpiperidin-4-yl)-4-(3-phenypropyl)piperazine within various scientific fields, underscoring its potential impact on future research and therapeutic applications.

Introduction to 1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine (CAS 6035-77-4) is a structurally complex organic compound with the molecular formula C₂₅H₃₅N₃ and a molecular weight of 377.6 g/mol. It features a hybrid architecture combining benzylpiperidine and phenylpropylpiperazine moieties linked through their nitrogen atoms. This design embodies strategic principles of medicinal chemistry, where the piperidine component contributes conformational restraint while the piperazine segment offers protonatable nitrogen atoms critical for receptor interactions [1] [5]. The compound's stereoelectronic profile enables engagement with central nervous system (CNS) targets, particularly sigma and dopamine receptors, positioning it as a scaffold of interest for neurological therapeutics [3] [6]. Its physicochemical properties—including moderate lipophilicity (predicted LogP ~4.5) and the presence of multiple hydrogen-bond acceptors—suggest adequate blood-brain barrier permeability, a prerequisite for psychoactive agents [1].

Structural and Functional Significance of Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives represent a privileged scaffold in CNS drug discovery due to their versatile hydrogen-bonding capabilities, balanced basicity (pKa ~7-9), and capacity to adopt bioactive conformations. The piperazine ring’s chair-to-chair inversion allows dynamic adaptation to diverse receptor binding pockets [5] [9]. In 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine, this versatility is amplified through:

  • Bifunctional Hydrophobic Domains: The benzylpiperidine and phenylpropyl groups create distinct hydrophobic regions (HYD1 and HYD2) that enhance membrane penetration and enable van der Waals contacts with receptor subpockets [5].
  • Extended Linker Geometry: The propyl spacer between the piperazine and terminal phenyl group provides conformational flexibility, optimizing receptor fit without entropic penalties [9].
  • Tertiary Nitrogen Centers: Both piperidine and piperazine nitrogens serve as hydrogen-bond acceptors or protonated cations at physiological pH, facilitating ionic interactions with aspartate/glutamate residues in targets like sigma receptors [2] [3].

Table 1: Impact of Piperazine Ring Modifications on Pharmacological Profiles

Modification TypeExample Structural ChangeFunctional Consequence
N-AlkylationPiperazine → 1-BenzylpiperazineEnhanced σ1R affinity and selectivity [5]
Spacer ElongationEthyl → Propyl linkerImproved dopamine D2 receptor engagement [6]
Aromatic SubstitutionPhenyl → 4-MethoxyphenylIncreased metabolic stability and CNS exposure [2]

These features underpin the compound’s dual-targeting potential. For instance, Glennon’s sigma pharmacophore model requires two hydrophobic regions separated by 6–8 Å from a central basic nitrogen—a criterion satisfied by this molecule’s architecture [2] [8]. Similarly, the 4-phenylpiperidine moiety mimics endogenous dopamine pharmacophores, enabling D2 receptor modulation [6].

Historical Development and Discovery

The synthesis of 1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine emerged from systematic efforts to optimize sigma receptor ligands and dopaminergic agents:

  • Precursor Utilization: Early routes relied on 1-benzyl-4-piperidone (CAS 3612-20-2) as a key intermediate. This ketone undergoes reductive amination with piperazine under hydrogenation conditions (Raney Ni/Pd catalysts) to yield 1-(1-benzylpiperidin-4-yl)piperazine—the immediate precursor to the title compound [1] [10].
  • Final Alkylation Step: The secondary amine of the intermediate is alkylated with 3-phenylpropyl bromide using K₂CO₃ as a base, forming the target molecule. This reaction faces steric challenges due to the bulky piperidine subunit, often requiring optimized conditions (e.g., anhydrous DMF, 60°C) to achieve yields >65% [1].
  • Purification Challenges: Crude products typically require chromatographic purification or recrystallization from ethanol/water mixtures to remove dialkylated byproducts [1].

Table 2: Key Historical Developments in Piperazine-Piperidine Hybrid Therapeutics

YearDevelopmentSignificance
1997SA4503 (1-(3,4-dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)Demonstrated high σ1R selectivity (IC₅₀ = 17.4 nM; σ1/σ2 = 103) [3]
2007Pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine)Validated piperidine-piperazine hybrids as "dopaminergic stabilizers" [6]
2021Benzylpiperazine σ1R antagonists (e.g., compound 15)Achieved sub-nanomolar σ1R affinity (Kᵢ = 1.6 nM) and analgesic efficacy [2]

The structural evolution reflects incremental optimizations: SA4503 established the value of 3-phenylpropylpiperazine motifs for sigma selectivity [3]. Subsequent work demonstrated that replacing phenethyl with benzylpiperidine (as in the title compound) enhanced dopamine receptor engagement while retaining sigma activity—a dual mechanism relevant to conditions like schizophrenia and neuropathic pain [6].

Key Pharmacological Targets and Therapeutic Potential

This compound demonstrates polypharmacology across neuromodulatory systems, with prominent activity at:

  • Sigma-1 Receptors (σ1R): The phenylpropylpiperazine moiety binds the σ1R chaperone protein’s hydrophobic cleft, acting as an antagonist. This inhibits σ1R-mediated potentiation of NMDA receptors and voltage-gated ion channels, leading to:
  • Attenuation of central sensitization in pain pathways [2] [8]
  • Enhanced opioid analgesia and reduced tolerance [3]Inflammatory and neuropathic pain models show dose-dependent efficacy (3–60 mg/kg, i.p.) without motor impairment (rotarod assay) [2].

  • Dopamine D2 Receptors: The benzylpiperidine subunit mimics endogenous dopamine, enabling D2 receptor binding. QSAR models correlate 4-arylpiperidine geometry with D2 affinity and functional outcomes:

  • Modulation of striatal dopamine release [6]
  • Stabilization of dopaminergic tone (reducing psychosis without extrapyramidal effects) [6]

  • Sigma-2 Receptors (σ2R/TMEM97): Lower affinity (Kᵢ >1,400 nM) but contributory to anti-proliferative effects in cancer models, as σ2R density correlates with tumor cell replication [3].

Table 3: Pharmacological Target Profile and Therapeutic Implications

TargetBinding Affinity (Kᵢ)Functional EffectTherapeutic Application
σ1 Receptor5–100 nM range (estimated)Antagonism → NMDA suppressionNeuropathic pain, opioid adjuvancy [2] [8]
D2 ReceptorSub-micromolar (QSAR-predicted)Partial agonism/antagonismSchizophrenia, Parkinson’s psychosis [6]
σ2 Receptor/TMEM97>1,400 nMModerate antagonismOncological applications (investigational) [3]

The therapeutic potential spans chronic pain and psychiatric disorders. In neuropathic pain models (e.g., chronic constriction injury), σ1R antagonists like this compound reverse mechanical allodynia by 60–80% at 30 mg/kg [2] [8]. For Parkinson’s disease, related 4-phenylpiperidines improve motor function while reducing L-DOPA-induced dyskinesias via D2 modulation [6].

Properties

CAS Number

6035-77-4

Product Name

1-(1-Benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(3-phenylpropyl)piperazine

Molecular Formula

C25H35N3

Molecular Weight

377.6 g/mol

InChI

InChI=1S/C25H35N3/c1-3-8-23(9-4-1)12-7-15-26-18-20-28(21-19-26)25-13-16-27(17-14-25)22-24-10-5-2-6-11-24/h1-6,8-11,25H,7,12-22H2

InChI Key

INIISLKUGWXAQL-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1N2CCN(CC2)CCCC3=CC=CC=C3)CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.